molecular formula C18H23N B083070 alpha-Methyl-N-(3-phenylpropyl)phenethylamine CAS No. 13005-65-7

alpha-Methyl-N-(3-phenylpropyl)phenethylamine

Cat. No. B083070
CAS RN: 13005-65-7
M. Wt: 253.4 g/mol
InChI Key: CYWPIEBWQAZHQX-UHFFFAOYSA-N
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Description

Alpha-Methyl-N-(3-phenylpropyl)phenethylamine, also known as Methamphetamine, is a highly addictive synthetic stimulant drug that affects the central nervous system. It is classified as a Schedule II controlled substance in the United States, meaning that it has a high potential for abuse and dependence. Methamphetamine has been used as a recreational drug for its euphoric effects, but it also has potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.

Mechanism of Action

Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synapse. This results in feelings of pleasure and euphoria, as well as increased energy and alertness.
Biochemical and physiological effects:
alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of methamphetamine can lead to a number of negative health effects, including addiction, psychosis, and damage to the brain and other organs.

Advantages and Limitations for Lab Experiments

Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has been used in a number of lab experiments to study its effects on the brain and behavior. It has advantages in that it is a well-studied drug with known effects on the central nervous system. However, its potential for abuse and dependence means that it must be used with caution in lab experiments.

Future Directions

There are many potential future directions for research on methamphetamine. One area of research is in the development of new medications for the treatment of addiction and other conditions. Another area of research is in the development of new methods for detecting methamphetamine use, such as using hair or saliva samples. Additionally, research is needed to better understand the long-term effects of methamphetamine use on the brain and other organs.
In conclusion, while alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has potential therapeutic applications, its highly addictive nature and negative health effects make it a dangerous drug. Scientific research on the drug can provide valuable insights into its mechanism of action and potential therapeutic uses, as well as help to develop new treatments for addiction and other conditions.

Synthesis Methods

Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine can be synthesized using various methods, including the Nagai method, the Leuckart method, and the Birch reduction method. The Nagai method involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus, while the Leuckart method involves the reaction of phenylacetone with ammonia and formic acid. The Birch reduction method involves the reduction of phenyl-2-propanone with lithium or sodium in liquid ammonia.

Scientific Research Applications

Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has been studied extensively for its effects on the brain and behavior. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure and euphoria. alpha-Methyl-N-(3-phenylpropyl)phenethylamineine also has potential therapeutic applications, such as in the treatment of ADHD and obesity, as mentioned earlier.

properties

CAS RN

13005-65-7

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

1-phenyl-N-(3-phenylpropyl)propan-2-amine

InChI

InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3

InChI Key

CYWPIEBWQAZHQX-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2

synonyms

alpha-methyl-N-(3-phenylpropyl)phenethylamine
stenopril
stenopril hydrochloride
stenopril methylbenzenesulfonate
stenopril, (+-)-isome

Origin of Product

United States

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